molecular formula C13H11BrO2S B1355332 Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]- CAS No. 100375-03-9

Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-

Cat. No. B1355332
M. Wt: 311.2 g/mol
InChI Key: NQWTVQBNZKSSSC-UHFFFAOYSA-N
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Description

“Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-” is a chemical compound with the molecular formula C13H11BrO2S . It is also known as 1-bromo-4-tosylbenzene . The compound has a molecular weight of 311.2 and is typically stored at room temperature .


Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution . This is a common reaction in organic chemistry where an atom attached to an aromatic system is replaced by an electrophile . The exact synthesis process for this specific compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of “Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-” is characterized by a benzene ring substituted with a bromine atom and a phenylmethylsulfonyl group . The InChI code for the compound is 1S/C13H11BrO2S/c1-10-2-6-12(7-3-10)17(15,16)13-8-4-11(14)5-9-13/h2-9H,1H3 .


Physical And Chemical Properties Analysis

The compound is likely to be a solid or liquid at room temperature . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and taking off contaminated clothing and washing it before reuse .

properties

IUPAC Name

1-benzylsulfonyl-4-bromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2S/c14-12-6-8-13(9-7-12)17(15,16)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWTVQBNZKSSSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50547197
Record name 1-Bromo-4-(phenylmethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1-bromo-4-[(phenylmethyl)sulfonyl]-

CAS RN

100375-03-9
Record name 1-Bromo-4-(phenylmethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50547197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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